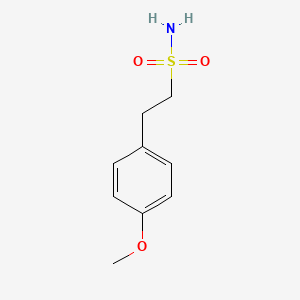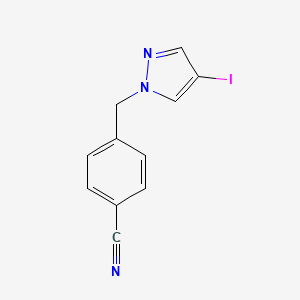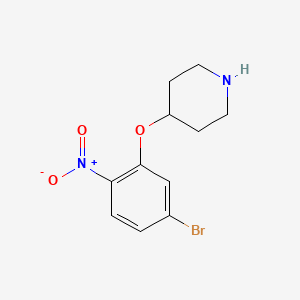
4-(4-Hydroxyphenoxy)-3-methylbenzonitrile
Übersicht
Beschreibung
“4-(4-Hydroxyphenoxy)acetic acid” is a compound that has been used in various industries . It’s an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides .
Synthesis Analysis
The synthesis of hydroxy benzoic acid derivatives, including compounds structurally related to “3-(4-Hydroxyphenoxy)benzoic acid”, involves traditional organic synthesis methods. In 2017, Bai and his team published a two-step synthesis of “3-(3,5-diiodo-4-hydroxyphenoxy)phenol” and “3-(3,5-diiodo-4-hydroxyphenoxy)-4-chlorophenol” from “2,4,6-triiodophenol” with corresponding reagents .
Molecular Structure Analysis
The molecular weight of “4-(3-Hydroxyphenoxy)benzoic acid” is 230.22 . The structure of these compounds plays a significant role in determining the efficiency of synthesis processes.
Chemical Reactions Analysis
A review of β-O-4 bond cleavage during acidolysis of lignin emphasizes the diverse reaction mechanisms and pathways, suggesting the complexity of chemical reactions involving hydroxyphenoxy benzoic acid derivatives.
Physical And Chemical Properties Analysis
The discussion on the synthesis, acylation, and photochemical properties of hydroxycoumarins, including compounds related to “3-(4-Hydroxyphenoxy)benzoic acid”, provides insights into the physical properties affecting their reactivity and applications.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Studies
4-Hydroxybenzonitrile, closely related to 4-(4-Hydroxyphenoxy)-3-methylbenzonitrile, has been extensively studied for its structural and spectral properties. Research has demonstrated that the conversion of 4-hydroxybenzonitrile molecules into oxyanions leads to significant spectral changes, such as a decrease in the frequency of the cyano stretching band and a substantial increase in its integrated intensity. These spectral changes are indicative of the molecule's structural alterations upon conversion, contributing to a better understanding of its chemical behavior (Binev, 2001). Similar studies have detailed the conversion of hydroxybenzonitriles into oxyanions, shedding light on the structural dynamics and stability of these molecules, particularly noting the significant structural changes induced by deprotonation (Georgieva, Angelova, & Binev, 2004).
Biotransformation Studies
Bromoxynil, a derivative of hydroxybenzonitrile, has been studied for its biotransformation under various conditions. The herbicide is known to undergo anaerobic degradation, leading to the release of bromide and the formation of metabolites like cyanophenol and phenol. This biotransformation process is crucial for understanding the environmental fate and potential ecological impacts of bromoxynil and its derivatives (Knight, Berman, & Häggblom, 2003).
Application in Herbicide Resistance
Research has also explored the use of genes encoding specific nitrilases for imparting herbicide resistance in plants. For instance, a gene enabling the conversion of bromoxynil to its primary metabolite was introduced into tobacco plants, conferring resistance to the herbicide. This approach showcases the potential of genetic engineering in developing crop varieties with enhanced resistance to herbicides, leveraging the chemical properties of compounds like hydroxybenzonitrile (Stalker, McBride, & Malyj, 1988).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenoxy)-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-10-8-11(9-15)2-7-14(10)17-13-5-3-12(16)4-6-13/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYZISJEPBXEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenoxy)-3-methylbenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















